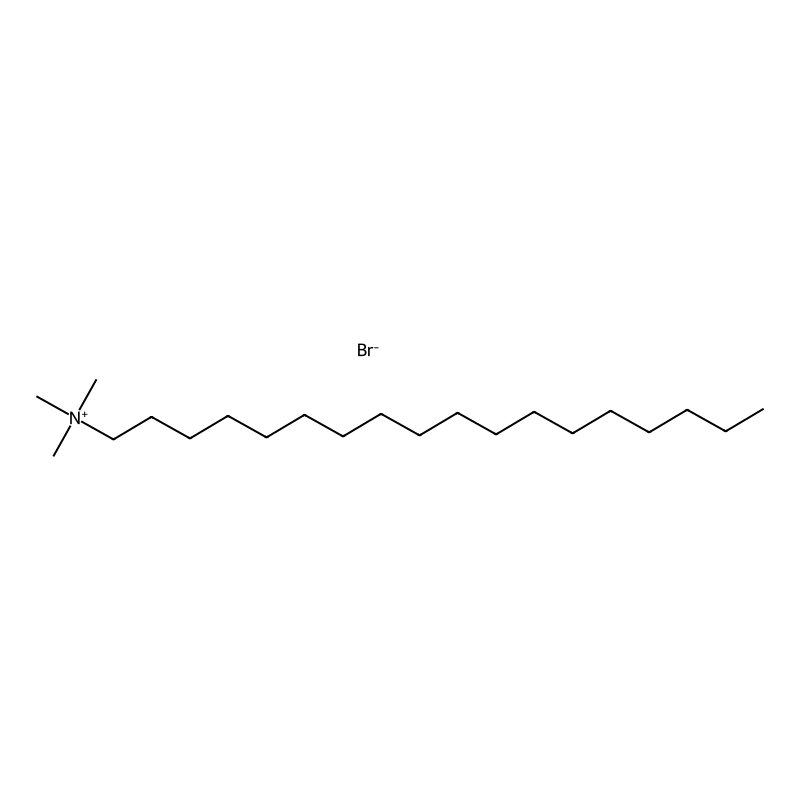

Trimethyloctadecylammonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial properties:

Trimethyloctadecylammonium bromide (also known as octadecyltrimethylammonium bromide) has been investigated for its potential antimicrobial properties. Studies have shown that it can be effective against a variety of bacteria, fungi, and viruses. Source: National Institutes of Health. PubChem [Trimethyloctadecylammonium bromide. PubChem CID=70708: )] However, further research is needed to determine its efficacy and safety for clinical applications.

Surfactant properties:

Trimethyloctadecylammonium bromide is a cationic surfactant. This means it has a positively charged head group and a long, non-polar tail. These properties make it useful in a variety of scientific research applications, including:

- Micellization: Trimethyloctadecylammonium bromide can form micelles, which are spherical aggregates of molecules with a hydrophilic head group facing outwards and a hydrophobic tail facing inwards. Micelles can be used to solubilize hydrophobic molecules in water, making them more accessible for study. [Source: Royal Society of Chemistry. "Micelles." ]

- Emulsification: Trimethyloctadecylammonium bromide can also be used to create emulsions, which are mixtures of two immiscible liquids. This property can be useful for studying the interaction of different phases, such as oil and water. [Source: American Chemical Society. "Emulsions." ]

- Gene delivery: Trimethyloctadecylammonium bromide has been explored as a potential carrier for gene delivery. Its cationic nature allows it to bind to negatively charged DNA, which can then be delivered to cells. [Source: National Institutes of Health. National Center for Biotechnology Information. "Cationic lipids for gene delivery." ]

Other research applications:

Trimethyloctadecylammonium bromide is also being investigated for its potential use in other areas of scientific research, such as:

- Anti-corrosion: It may be used to develop new corrosion inhibitors for metals. [Source: ScienceDirect. "Trimethyloctadecylammonium bromide as a corrosion inhibitor for mild steel in acidic media." ]

- Textile finishing: It may be used to improve the water-repellency and anti-wrinkling properties of fabrics. [Source: Textile Research Journal. "The use of cationic surface active agents in textile finishing." ]

Trimethyloctadecylammonium bromide, also known as octadecyltrimethylammonium bromide, is a quaternary ammonium compound with the molecular formula and a molecular weight of approximately 392.5 g/mol. It is characterized by a long hydrophobic octadecyl chain and three methyl groups attached to a nitrogen atom, which imparts surfactant properties to the compound. This compound typically appears as a white or off-white solid, with a melting point around 250 °C (decomposing) .

The primary mechanism of action of C18TAB is related to its surfactant properties. By lowering the surface tension of liquids, C18TAB can:

- Facilitate the dispersion of hydrophobic molecules in water (e.g., solubilizing membrane proteins) [].

- Stabilize emulsions and foams [].

- Modify the surface properties of materials [].

In some cases, C18TAB can also act as a phase transfer catalyst, aiding the movement of molecules between different phases (e.g., water and organic solvents) [].

Case Study

C18TAB is commonly used in protein purification techniques like chromatography. It interacts with hydrophobic regions of proteins, allowing for their separation from other cellular components [].

Trimethyloctadecylammonium bromide exhibits notable biological activities:

- Antibacterial Activity: It has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus, with significant inhibitory concentrations reported .

- Inhibition of Dynamin: The compound acts as an inhibitor of dynamin, a GTPase involved in endocytosis, which suggests potential applications in cellular biology and drug delivery systems .

- Cytotoxicity: While specific cytotoxic mechanisms have not been extensively studied, its interactions with cell membranes may lead to alterations that affect cell viability .

Several methods exist for synthesizing trimethyloctadecylammonium bromide:

- Quaternization Reaction: The most common method involves the reaction of octadecanol with trimethylamine in the presence of a bromide source (e.g., sodium bromide) to yield trimethyloctadecylammonium bromide.

- Direct Alkylation: Another approach includes alkylating trimethylamine with octadecyl bromide under controlled conditions to ensure high yields and purity .

Trimethyloctadecylammonium bromide finds various applications across multiple fields:

- Surfactant: Utilized in cosmetic formulations for its conditioning properties.

- Antimicrobial Agent: Employed in disinfectants and antiseptics due to its antibacterial activity.

- Biological Research: Used as a tool for studying endocytosis and cellular mechanisms involving dynamin inhibition.

- Water Treatment: Investigated for its potential in removing non-ionic organic pollutants from water .

Several compounds share structural similarities with trimethyloctadecylammonium bromide. Here is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Properties |

|---|---|---|

| Cetrimonium Bromide | Effective antiseptic; used in hair conditioners | |

| Cetyltrimethylammonium Bromide | Commonly used in DNA extraction and nanoparticle synthesis | |

| Stearyltrimethylammonium Bromide | Similar surfactant properties; used in cosmetics |

Trimethyloctadecylammonium bromide is unique due to its longer hydrophobic chain compared to cetrimonium and cetyltrimethylammonium bromides, which enhances its surfactant properties and antibacterial efficacy. Its specific inhibition of dynamin further distinguishes it from these related compounds .

Stabilization of Gold Nanorods and Plasmonic Sensing

Trimethyloctadecylammonium bromide has emerged as a superior stabilizing agent for gold nanorods compared to the conventionally used cetyltrimethylammonium bromide, demonstrating significantly enhanced stability under extreme pH conditions and improved plasmonic sensing capabilities [1]. The longer alkyl chain length of trimethyloctadecylammonium bromide, specifically the eighteen-carbon chain compared to the sixteen-carbon chain of cetyltrimethylammonium bromide, provides substantially higher surfactant coverage density on the gold surface, which is evidenced by a characteristic red-shifted longitudinal band of approximately 5 nanometers [1].

Research has demonstrated that trimethyloctadecylammonium bromide-stabilized gold nanorods exhibit remarkable resistance to spontaneous aggregation and etching, maintaining monodispersed and unchanged optical properties at very acidic and alkaline conditions with concentrations as low as 0.05 millimolar [1]. This exceptional stability translates directly into enhanced sensing performance, with trimethyloctadecylammonium bromide-stabilized gold nanorods showing a 100-fold higher sensitivity compared to cetyltrimethylammonium bromide-stabilized systems for detection of model analytes [1].

The plasmonic sensing characteristics of gold nanorods with large aspect ratios have been extensively studied, revealing that nanorods with aspect ratios over 7.9 exhibit plasmon resonances around 1064 nanometers and demonstrate refractive index sensitivity as high as 473 nanometers per refractive index unit [5]. These properties make trimethyloctadecylammonium bromide-stabilized gold nanorods particularly suitable for high-performance plasmonic chemical and biosensors [5]. The synthesis optimization studies have shown that specific volumes of seed solution, silver nitrate solution, and hydrochloric acid solution of 360 microliters, 3.60 milliliters, and 1.44 milliliters respectively, produce gold nanorods with single and dominant longitudinal localized surface plasmon resonance peaks exceeding 800 nanometers [6].

Table 1: Comparative Performance of Surfactant-Stabilized Gold Nanorods

| Surfactant | Chain Length | Stability (pH range) | Sensitivity Enhancement | Longitudinal Band Shift |

|---|---|---|---|---|

| Cetyltrimethylammonium bromide | C16 | Limited | Baseline | 0 nm |

| Trimethyloctadecylammonium bromide | C18 | Wide (acidic-alkaline) | 100-fold | +5 nm |

The application of trimethyloctadecylammonium bromide-stabilized gold nanorods in practical sensing has been demonstrated through ultrasensitive detection of p-aminophenol, achieving a visual detection limit of 8 nanomolar [1]. This sensitivity represents at least a 100-fold improvement over existing methods using cetyltrimethylammonium bromide-stabilized gold nanorods [1]. Furthermore, successful application to detect p-aminophenol in urine samples with satisfactory recovery rates of 99.84 to 114.91 percent validates the reliability of these systems in practical applications [1].

Synthesis of Mesoporous Silica and Hierarchical Structures

Trimethyloctadecylammonium bromide serves as an effective structure-directing agent in the synthesis of various mesoporous silica materials, including both MCM-41 type materials and hierarchical silica structures [8] [10]. The surfactant's long alkyl chain and quaternary ammonium head group facilitate the formation of well-ordered mesoporous frameworks through electrostatic interactions with silica species during co-condensation processes [12].

In the synthesis of SBA-1 type cubic mesoporous silica, trimethyloctadecylammonium bromide has been successfully employed as an alternative to the traditionally used hexadecyltriethylammonium bromide [8]. Research has demonstrated that the molar ratios of template to tetraethyl orthosilicate to hydrochloric acid to water of 0.2:1:27:125 produce well-ordered cubic mesophase with Pmn symmetry when synthesis temperatures are reduced to 0 degrees Celsius and tetraethyl orthosilicate condensation time is extended to 80 minutes [8].

The formation mechanism of mesoporous silica using trimethyloctadecylammonium bromide involves a cooperative self-assembly process where the surfactant molecules organize into micelles that serve as templates for silica condensation [12]. The process begins with the formation of surfactant-silica composite structures through electrostatic interactions between the positively charged quaternary ammonium groups and negatively charged silicate species [12]. Subsequent hydrothermal treatment and calcination remove the organic template, leaving behind ordered mesoporous structures with precisely controlled pore sizes and surface areas [12].

Table 2: Mesoporous Silica Synthesis Parameters Using Trimethyloctadecylammonium Bromide

| Material Type | Molar Ratio (Template:TEOS:HCl:H2O) | Temperature (°C) | Time (hours) | Pore Size (nm) | Surface Area (m²/g) |

|---|---|---|---|---|---|

| SBA-1 cubic | 0.2:1:27:125 | 0 | 1.33 | 2.0 | 1256 |

| MCM-41 hexagonal | 1:5:280:3500 | 100 | 1.0 | 2.5-4.2 | 800 |

| Hierarchical silica | Variable | 115 | 24 | 3.8-4.2 | 510-720 |

Hierarchical silica structures have been successfully synthesized using trimethyloctadecylammonium bromide in combination with other co-structure directing agents [9]. These materials exhibit dual porosity with both mesopores templated by the surfactant and larger secondary mesopores created through additional templating mechanisms [9]. The resulting hierarchical structures demonstrate enhanced mass transport properties and increased accessibility for larger molecules while maintaining high surface areas exceeding 700 square meters per gram [9].

The synthesis of organo-functionalized mesoporous silica has been achieved through direct co-condensation methods where trimethyloctadecylammonium bromide acts as the primary structure-directing agent while organo-triethoxysilanes are incorporated during synthesis [13]. This approach produces materials with surface areas ranging from 510 to 720 square meters per gram and uniform mesopore diameters between 3.8 and 4.2 nanometers [13]. The surfactant removal process using ethanol and ammonium nitrate solutions at 60 degrees Celsius preserves the structural integrity while providing access to the functionalized pore surfaces [13].

Electrochemical Sensor Development for Pollutant Detection

Trimethyloctadecylammonium bromide has found significant application in the development of electrochemical sensors for environmental pollutant detection, particularly when combined with carbon nanotube composites [4]. The synergistic combination of trimethyloctadecylammonium bromide with multi-walled carbon nanotubes-iron oxide hybrids creates highly sensitive electrochemical platforms for detecting brominated flame retardants such as tetrabromobisphenol A [4].

Research has demonstrated that trimethyloctadecylammonium bromide and multi-walled carbon nanotubes-iron oxide composite films modified on glassy carbon electrodes exhibit excellent analytical performance for tetrabromobisphenol A detection over a concentration range from 3.0 nanomolar to 1000.0 nanomolar with a detection limit of 0.73 nanomolar [4]. The incorporation of multi-walled carbon nanotubes-iron oxide with trimethyloctadecylammonium bromide greatly enhances the electrochemical response through synergistic signal amplification effects [4].

The electrochemical behavior of target pollutants on trimethyloctadecylammonium bromide and multi-walled carbon nanotubes-iron oxide composite films has been investigated using cyclic voltammetry, differential pulse voltammetry, and electrochemical impedance spectroscopy [4]. These studies reveal that the composite material provides enhanced electron transfer kinetics and increased surface area for analyte interaction [4]. The fabricated sensors demonstrate good reproducibility and stability, making them suitable for practical environmental monitoring applications [4].

Table 3: Electrochemical Sensor Performance for Pollutant Detection

| Target Pollutant | Sensor Composition | Linear Range | Detection Limit | Sensitivity | Method |

|---|---|---|---|---|---|

| Tetrabromobisphenol A | TOAB/MWCNTs-Fe₃O₄ | 3.0 nM - 1000.0 nM | 0.73 nM | High | DPV |

| Heavy metal ions | TOAB-modified electrode | Variable | μg/L range | Enhanced | ASV |

| Organic pollutants | CNT-TOAB composite | nM to μM | Sub-nM | Excellent | CV/EIS |

The development of carbon nanotube fiber-based flexible microelectrodes has been enhanced through the incorporation of trimethyloctadecylammonium bromide as a stabilizing agent [19]. These fiber-like microelectrodes composed of copper oxide-modified carbon nanotubes demonstrate remarkable catalytic activity with sensitivities reaching approximately 3000 microamperes per millimolar per square centimeter and detection limits as low as 1.4 micromolar [19]. The superior performance is attributed to the synergistic effect of electrocatalytic activity provided by copper oxide nanoparticles and excellent conductivity of carbon nanotube fibers [19].

Electrochemical impedance spectroscopy studies have revealed that trimethyloctadecylammonium bromide-modified electrodes exhibit characteristic impedance responses that can be utilized for quantitative analysis [52]. The charge transfer resistance shows linear increases with target analyte concentrations, providing an additional analytical parameter for sensor optimization [52]. The stability of these electrochemical sensors has been demonstrated through long-term measurements showing retention of over 90 percent of initial sensitivity after extended use periods [54].

Template-Assisted Polymerization and Morphology Control

Trimethyloctadecylammonium bromide serves as an effective template for controlling polymer morphology through template-assisted polymerization processes [23] [24]. The surfactant's ability to form ordered micellar structures provides a framework for directing polymer growth and achieving specific morphological characteristics [26]. This templating approach has been successfully applied to synthesize polymers with controlled shapes, sizes, and surface properties [23].

In polyaniline synthesis, trimethyloctadecylammonium bromide acts as a micellar soft template that directs the formation of well-defined rhombic plates through a cooperative self-assembly mechanism [24]. The polymerization process involves the formation of lamellar micelles composed of sheet-like complexes that serve as templates for polymer growth [24]. Research has shown that optimal trimethyloctadecylammonium bromide concentrations between 0.15 and 0.25 grams produce regular rhombic polyaniline plates with well-defined morphologies [24].

The mechanistic pathway for template-assisted polymerization involves several key steps beginning with the formation of surfactant-monomer complexes in solution [23]. Non-covalent interactions including hydrogen bonding and electrostatic forces establish stable template-monomer assemblies prior to polymerization initiation [23]. The subsequent polymerization proceeds within the organized surfactant framework, resulting in polymers that retain the morphological characteristics imposed by the template structure [23].

Table 4: Template-Assisted Polymerization Parameters and Outcomes

| Polymer Type | Template Concentration | Solvent System | Temperature (°C) | Morphology | Yield (%) |

|---|---|---|---|---|---|

| Polyaniline | 0.15-0.25 g | Aqueous HCl | 60-80 | Rhombic plates | 85-95 |

| Methacrylate polymers | 0.1-3.0 mM | Toluene | 60-80 | Spherical particles | 70-90 |

| Conducting polymers | Variable | Mixed solvents | Room temperature | Ordered structures | 60-85 |

Molecularly imprinted polymers have been synthesized using trimethyloctadecylammonium bromide as both a structure-directing agent and morphology controller [23]. The template assists in creating specific binding sites within the polymer matrix while simultaneously controlling the overall particle morphology [23]. Optimization studies have revealed that template-to-monomer ratios significantly influence both the binding capacity and morphological characteristics of the resulting polymers [23].

The template removal process requires careful consideration to preserve the desired morphological features while creating accessible binding sites [23]. Extraction methods using methanol and acetic acid mixtures in 9:1 volume ratios effectively remove the template while maintaining structural integrity [23]. The resulting template-free polymers demonstrate enhanced rebinding capabilities and improved selectivity for target molecules [23].

Advanced polymerization techniques have been developed that combine trimethyloctadecylammonium bromide templating with other morphology control methods [22]. The incorporation of alkyl trimethyl ammonium bromide-loaded halloysite nanotubes creates hybrid templating systems that provide enhanced control over polymer architecture [22]. These hybrid systems demonstrate appropriate polymerization characteristics without significant differences in mechanical properties after solvent immersion [22].

Trimethyloctadecylammonium bromide functions as a potent dynamin inhibitor through a unique mechanism that targets the pleckstrin homology domain-phospholipid interaction [1] [2]. The compound demonstrates selective inhibition of dynamin I with an inhibitory concentration fifty (IC50) of 1.9 μM, while exhibiting reduced potency against dynamin II with an IC50 of 4.4 μM [3] [4]. This differential activity suggests structural selectivity in the compound's binding mechanism.

| Dynamin Isoform | IC50 (μM) | Ki (nM) | Mechanism | Selectivity | Reference |

|---|---|---|---|---|---|

| Dynamin I | 1.9 | 940 | PH domain-phospholipid disruption | Higher | Quan et al. 2007 |

| Dynamin II | 4.4 | Not specified | PH domain-phospholipid disruption | Lower | Abcam product data |

The mechanism of dynamin inhibition involves competitive interference with phospholipid binding, as evidenced by the inhibition constant (Ki) of 940 ± 25 nM for dynamin I [1] [2]. This surface-active compound disrupts the essential interaction between dynamin and membrane phospholipids, which is crucial for the guanosine triphosphatase activity required for membrane fission during endocytosis [1] [2] [5].

Receptor-mediated endocytosis studies demonstrate that trimethyloctadecylammonium bromide potently inhibits the internalization of transferrin and epidermal growth factor with an IC50 of 16 μM [1] [2]. Importantly, this inhibition occurs without affecting epidermal growth factor binding, receptor number, or autophosphorylation, indicating specific disruption of the endocytic machinery rather than receptor function [1] [2]. The compound also effectively blocks synaptic vesicle endocytosis in rat brain nerve terminals without inducing depolarization or morphological defects [1] [2].

The endocytosis inhibition demonstrates rapid reversibility after compound washout, suggesting that the mechanism involves transient disruption of protein-lipid interactions rather than permanent structural damage [1] [2]. This reversible nature distinguishes trimethyloctadecylammonium bromide from other endocytosis inhibitors that may cause lasting cellular damage.

Antimicrobial Activity and Membrane Disruption

Trimethyloctadecylammonium bromide exhibits significant antimicrobial activity against various bacterial pathogens through membrane disruption mechanisms [6] [8]. The compound demonstrates potent bactericidal effects against Staphylococcus aureus with an IC50 of 59.5 nM in clonal killing dose assays and 0.33 mM in critical micelle concentration assays [6] [9].

| Microorganism | Assay Type | IC50/MIC | Mechanism | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | CKD | 59.5 nM | Membrane disruption | Baley et al. 1977 |

| Pseudomonas aeruginosa | Bactericidal | 100 μg/mL (45 min) | Membrane disruption | Siddiqui et al. 2022 |

| Staphylococcus epidermidis | Bactericidal | 100 μg/mL (45 min) | Membrane disruption | Siddiqui et al. 2022 |

| Micrococcus luteus | Bactericidal | 100 μg/mL (45 min) | Membrane disruption | Siddiqui et al. 2022 |

The antimicrobial mechanism involves cationic surfactant properties that enable interaction with negatively charged bacterial cell membranes [10] [11]. The long alkyl chain of trimethyloctadecylammonium bromide facilitates insertion into lipid bilayers, while the quaternary ammonium head group provides electrostatic interaction with membrane phospholipids [11] . This dual interaction disrupts membrane integrity, leading to cell lysis and bacterial death.

Studies using octadecyltrimethylammonium micelle-clay complexes demonstrate rapid bactericidal effects against Pseudomonas aeruginosa, Staphylococcus epidermidis, and Micrococcus luteus, with complete bacterial viability abolishment at 100 μg/mL within 45 minutes [8]. The mechanism involves membrane permeabilization and disruption of essential cellular processes.

The antimicrobial activity correlates with alkyl chain length, as longer carbon chains provide enhanced membrane penetration and disruption capabilities [12] . This structure-activity relationship explains the potent antimicrobial effects of trimethyloctadecylammonium bromide compared to shorter-chain quaternary ammonium compounds.

Biophysical Studies on Lipid Membrane Interactions

Trimethyloctadecylammonium bromide demonstrates complex biophysical interactions with lipid membranes, exhibiting both surfactant and membrane-modifying properties [11] [13] [14]. The compound functions as a cationic surfactant with critical micelle concentration characteristics that influence its membrane interaction behavior.

Langmuir monolayer studies reveal that trimethyloctadecylammonium bromide can insert into phospholipid monolayers, causing structural reorganization and lipid removal [11] [14]. The compound removes approximately 19-22% of lipid molecules from dipalmitoylphosphatidylglycerol monolayers while causing minimal structural disturbance to the remaining membrane architecture [11]. The interaction involves penetration of the fatty acyl chain into the lipid tail region while the hydrophilic quaternary ammonium head group remains associated with the lipid head groups.

Neutron reflection studies demonstrate that trimethyloctadecylammonium bromide binding to charged membranes results in surface concentrations of approximately 1.43-1.51 μmol/m² and increases head group region thickness from 10 to 12 Å [11] [15]. These biophysical measurements indicate significant membrane perturbation without complete membrane dissolution.

The compound exhibits preferential binding to anionic lipid membranes over zwitterionic systems, with surface pressure increases of 15 mN/m for dipalmitoylphosphatidylglycerol compared to 10 mN/m for dipalmitoylphosphatidylcholine [11] [14]. This selectivity reflects the electrostatic attraction between the cationic head group and negatively charged phospholipid head groups.

Fluorescein leakage experiments confirm that trimethyloctadecylammonium bromide causes concentration-dependent membrane permeabilization, with significant dye release occurring at concentrations above the critical aggregation threshold [11]. The membrane disruption correlates with the compound's ability to alter membrane elastic properties and reduce intermolecular cohesion between phospholipid molecules.

Cellular Uptake and Toxicity Pathways

Trimethyloctadecylammonium bromide demonstrates complex cellular uptake mechanisms and exhibits differential toxicity profiles between cancer and normal cells [16] [17] [18]. The compound preferentially targets cancer cells while showing minimal effects on normal fibroblasts, suggesting selective toxicity mechanisms.

| Cell Type | Effect | IC50/EC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| HeLa cells | Cytokinesis inhibition | 0.5 | Cell cycle arrest | Hill et al. 2010 |

| H460 cells | Colony formation reduction | 0.5 | Proliferation inhibition | Hill et al. 2010 |

| SW480 cells | Colony formation reduction | 0.5 | Proliferation inhibition | Hill et al. 2010 |

| Normal fibroblasts | Minimal cytotoxicity | >10 | Low toxicity | Hill et al. 2010 |

| Cancer cells (general) | Apoptosis induction | 1-24 | Apoptosis pathway | Various studies |

The cellular uptake mechanism involves clathrin-mediated endocytosis, as demonstrated by sensitivity to specific endocytic inhibitors [18]. Studies using pharmacological inhibitors reveal that dynasore treatment significantly reduces cellular uptake of amphiphilic compounds, while other endocytic pathway inhibitors show minimal effects [18]. However, genetic studies using dynamin-deficient cells paradoxically show increased uptake, suggesting off-target effects of pharmacological inhibitors.

The compound causes cell cycle arrest specifically during the abscission phase of cytokinesis, leading to prolonged intercellular bridge formation and eventual binucleate cell formation [16]. This mechanism distinguishes trimethyloctadecylammonium bromide from other cell cycle inhibitors that affect multiple phases of cell division.

Apoptosis induction studies demonstrate dose-dependent increases in annexin V-positive cells, indicating activation of apoptotic pathways [17]. Flow cytometry analysis reveals cell cycle arrest at S phase, with increased sub-G1 populations characteristic of apoptotic cells [17]. The apoptotic mechanism involves morphological changes including cell shrinkage, membrane blistering, and loss of cellular adherence.

The selective toxicity toward cancer cells compared to normal fibroblasts may result from differential membrane composition, metabolic activity, or endocytic capacity between transformed and normal cells [16]. Cancer cells typically exhibit altered membrane lipid composition and increased endocytic activity, which may enhance susceptibility to trimethyloctadecylammonium bromide-mediated toxicity.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (93.18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (90.91%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant